![molecular formula C18H23ClN2O3S B13787741 (S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride CAS No. 947532-50-5](/img/structure/B13787741.png)
(S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride
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Overview
Description
(S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride is a chemical compound with the molecular formula C18H25ClN2O3S. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology. This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a methoxy-benzenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methoxybenzenesulfonyl chloride with a piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or methoxy-benzenesulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding amines.
Scientific Research Applications
Anti-inflammatory and Analgesic Activity
Recent studies have highlighted the potential of piperazine derivatives, including (S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride, as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX). These enzymes are significant in inflammatory processes, and compounds targeting them can provide therapeutic benefits for conditions like arthritis and other inflammatory diseases. For instance, a series of benzhydrylpiperazine-based compounds were synthesized and evaluated for their anti-inflammatory properties, demonstrating promising results in vitro .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In a study focusing on novel piperazine-triazole hybrids, modifications to the piperazine structure led to enhanced activity against various cancer cell lines, including pancreatic cancer cells. The study underscored the importance of structural modifications in improving the efficacy of piperazine-based compounds against cancer .
Psychoactive Substance Detection
Furthermore, this compound has been identified in research related to new psychoactive substances (NPS). Analytical techniques such as liquid chromatography-tandem mass spectrometry have been employed for its detection and structural characterization in samples collected from drug users. This application is crucial for understanding the evolving landscape of designer drugs and their implications for public health .
Case Studies
Mechanism of Action
The mechanism of action of (S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzenesulfonyl chloride
- Benzenesulfonyl chloride
- (S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride
Uniqueness
(S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride is unique due to its specific substitution pattern on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Biological Activity
(S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride, with the CAS number 947532-50-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and pain management. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C18H23ClN2O3S, with a molecular weight of 382.90 g/mol. Its structure includes a piperazine core, which is known for its versatility in medicinal chemistry.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Notably, it has been studied for its effects on:
- Cancer Cell Lines : Research indicates that compounds with similar structures exhibit cytotoxicity against multiple human cancer cell lines. For instance, modifications to the piperazine scaffold have resulted in enhanced activity against pancreatic cancer cell lines such as MiaPaCa2 and PANC-1, with growth inhibition observed at concentrations as low as 3.7 µM .
- NLRP3 Inflammasome Inhibition : Studies have shown that benzenesulfonamide analogues can act as inhibitors of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This suggests potential therapeutic applications in inflammatory diseases .
1. Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of various piperazine derivatives, including this compound, against different human cancer cell lines. The results are summarized in Table 1:
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
This compound | MiaPaCa2 | 3.7 | Significant growth inhibition |
PANC-1 | 18 | Moderate activity | |
AsPC-1 | 40 | Lower activity |
2. Pain Management Studies
In preclinical models of pain, compounds similar to this compound have shown promising results in reducing nociceptive signaling through σ-1 receptor modulation. For example, one study found that a related compound produced significant antinociceptive effects in mouse models of neuropathic pain .
Discussion
The findings suggest that this compound holds promise as a therapeutic agent for both cancer treatment and pain management. Its structural characteristics allow for interactions with key biological targets involved in these diseases.
Potential Applications :
- Oncology : The ability to inhibit growth in cancer cell lines indicates potential use as an anticancer agent.
- Pain Relief : Its action on σ-1 receptors may provide a new avenue for developing analgesics.
Properties
CAS No. |
947532-50-5 |
---|---|
Molecular Formula |
C18H23ClN2O3S |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
(3S)-3-benzyl-1-(2-methoxyphenyl)sulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C18H22N2O3S.ClH/c1-23-17-9-5-6-10-18(17)24(21,22)20-12-11-19-16(14-20)13-15-7-3-2-4-8-15;/h2-10,16,19H,11-14H2,1H3;1H/t16-;/m0./s1 |
InChI Key |
CINYIDVMTVBRGW-NTISSMGPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCN[C@H](C2)CC3=CC=CC=C3.Cl |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCNC(C2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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